
Ethyl methyl 3-hydroxypentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl methyl 3-hydroxypentanedioate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is particularly interesting due to its unique structure, which includes both ethyl and methyl groups attached to a 3-hydroxypentanedioate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl methyl 3-hydroxypentanedioate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxypentanedioic acid with ethanol and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction conditions are carefully controlled to maintain the desired temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
Ethyl methyl 3-hydroxypentanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as ammonia or amines can be used in substitution reactions.
Major Products Formed
Oxidation: 3-oxopentanedioic acid or 3-carboxypentanedioic acid.
Reduction: 3-hydroxypentanediol.
Substitution: Various amides or substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl methyl 3-hydroxypentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl methyl 3-hydroxypentanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding alcohols and acids, which can then participate in further biochemical reactions. The hydroxyl group can form hydrogen bonds with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
3-carboxy-3-hydroxypentanedioate: A related compound with similar structural features.
Uniqueness
Ethyl methyl 3-hydroxypentanedioate is unique due to the presence of both ethyl and methyl groups attached to the 3-hydroxypentanedioate backbone. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
606491-16-1 |
|---|---|
Molecular Formula |
C8H14O5 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
1-O-ethyl 5-O-methyl 3-hydroxypentanedioate |
InChI |
InChI=1S/C8H14O5/c1-3-13-8(11)5-6(9)4-7(10)12-2/h6,9H,3-5H2,1-2H3 |
InChI Key |
DMNMYNOZLAUPHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


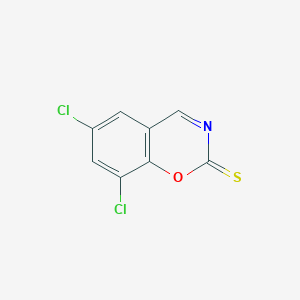
![1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene](/img/structure/B12591994.png)

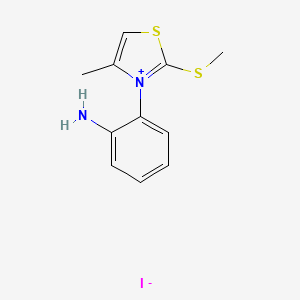
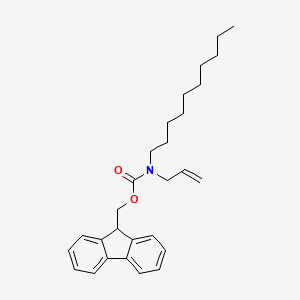
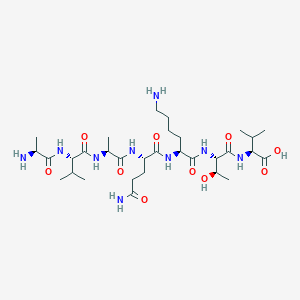

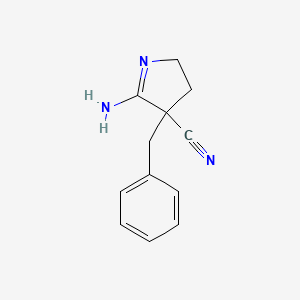
![4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine](/img/structure/B12592031.png)
![3-(Decyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12592043.png)

![N-[(1S)-1-(4-bromophenyl)ethyl]formamide](/img/structure/B12592052.png)
![2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]-](/img/structure/B12592063.png)

